The Dual Threat: Unraveling the Mechanistic Complexity of 4-Amino-5-methyl-1H-pyrazole-3-carboxamide Derivatives in Therapeutic Intervention
The Dual Threat: Unraveling the Mechanistic Complexity of 4-Amino-5-methyl-1H-pyrazole-3-carboxamide Derivatives in Therapeutic Intervention
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-amino-5-methyl-1H-pyrazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a class of derivatives with potent and diverse biological activities. This guide provides an in-depth exploration of the multifaceted mechanisms of action employed by these compounds, with a primary focus on their roles as kinase inhibitors and DNA-interacting agents. By synthesizing data from numerous studies, we will dissect the molecular interactions, downstream signaling consequences, and experimental methodologies crucial for understanding and advancing this promising class of therapeutic candidates.
The Core Dichotomy: Kinase Inhibition and DNA Interaction
The therapeutic potential of 4-amino-5-methyl-1H-pyrazole-3-carboxamide derivatives largely stems from their ability to engage two fundamental cellular processes: signal transduction, through the inhibition of key protein kinases, and the maintenance of genomic integrity, via direct interaction with DNA. While some derivatives exhibit a clear preference for one mechanism, others display a dual mode of action, presenting both opportunities and challenges in drug development.
Targeting the "Engines" of Cell Proliferation: Kinase Inhibition
A predominant mechanism of action for many 4-amino-5-methyl-1H-pyrazole-3-carboxamide derivatives is the inhibition of protein kinases, enzymes that play a critical role in cell signaling and are frequently dysregulated in diseases such as cancer. These derivatives have been shown to target several key kinases involved in cell cycle progression and oncogenesis.
Fms-like Tyrosine Kinase 3 (FLT3) Inhibition
Background: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is a crucial regulator of hematopoiesis.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[1] These mutations lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and survival through downstream pathways such as RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT.[1]
Mechanism of Inhibition: Several 4-amino-5-methyl-1H-pyrazole-3-carboxamide derivatives have been developed as potent FLT3 inhibitors.[1][2] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates. This blockade of FLT3 signaling leads to the suppression of downstream pro-survival pathways, ultimately inducing apoptosis in FLT3-mutated cancer cells.[1]
Signaling Pathway: FLT3 Inhibition
Caption: Inhibition of mutant FLT3 by pyrazole derivatives blocks downstream pro-proliferative signaling.
Cyclin-Dependent Kinase (CDK) Inhibition
Background: Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, control the progression of the cell cycle.[3][4] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell division.[4]
Mechanism of Inhibition: Certain 4-amino-5-methyl-1H-pyrazole-3-carboxamide derivatives have demonstrated potent inhibitory activity against various CDKs, including CDK2, CDK4, and CDK6.[3][5] By binding to the ATP-binding site of these kinases, the inhibitors prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb).[3] This leads to cell cycle arrest, typically at the G1/S or G2/M transitions, and can induce apoptosis.[3][4]
Signaling Pathway: CDK Inhibition
Caption: Pyrazole derivatives inhibit CDKs, leading to cell cycle arrest.
Aurora Kinase Inhibition
Background: The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the proper execution of mitosis.[6] Overexpression of Aurora kinases is common in many cancers and is associated with chromosomal instability and tumorigenesis.[6]
Mechanism of Inhibition: A number of pyrazole-based compounds, including those with the 4-amino-5-methyl-1H-pyrazole-3-carboxamide core, have been identified as potent inhibitors of Aurora kinases, particularly Aurora A and B.[6][7] Inhibition of Aurora A can lead to defects in centrosome separation and spindle assembly, while inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis.[6] These mitotic disruptions ultimately result in cell cycle arrest and apoptosis.[6]
A Direct Assault on the Genome: DNA Interaction
Beyond their effects on signaling pathways, some 4-amino-5-methyl-1H-pyrazole-3-carboxamide derivatives have been shown to interact directly with DNA, presenting an alternative or complementary mechanism for their anticancer activity.[8][9]
DNA Minor Groove Binding
Several studies have provided evidence that these derivatives can bind to the minor groove of the DNA double helix.[8][10] This mode of interaction is often favored by crescent-shaped molecules that can fit snugly into the narrow groove. The binding is typically non-covalent and can involve hydrogen bonds, van der Waals forces, and electrostatic interactions. By occupying the minor groove, these compounds can interfere with the binding of DNA-binding proteins, such as transcription factors and polymerases, thereby disrupting DNA replication and transcription.[8]
DNA Cleavage
In some cases, the interaction of these pyrazole derivatives with DNA can lead to the cleavage of the phosphodiester backbone.[8][11] This can occur through various mechanisms, including the generation of reactive oxygen species (ROS) that damage the DNA or through direct nucleophilic attack. The ability to induce DNA cleavage represents a potent cytotoxic mechanism.
Quantitative Analysis of Biological Activity
The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) for kinase inhibition or their binding affinity (K) for DNA interaction. The following table summarizes representative data for select compounds from the literature.
| Compound | Target(s) | IC50 / K Value | Cell Line(s) | Reference |
| FN-1501 | FLT3, CDK2, CDK4, CDK6 | FLT3: 2.33 nM; CDK2: 1.02 nM; CDK4: 0.39 nM | MV4-11 | [1] |
| Compound 8t | FLT3, CDK2, CDK4 | FLT3: 0.089 nM; CDK2: 0.719 nM; CDK4: 0.770 nM | MV4-11 | [1][2] |
| pym-5 | DNA | K = 1.06 x 10⁵ M⁻¹ | HCT116, HepG2 | [8][9] |
| DC-K2in212 | CDK2 | 0.295 µM | A2058, MV4-11 | [3] |
| Compound 6k | Aurora A, Aurora B | Aurora A: 16.3 nM; Aurora B: 20.2 nM | HeLa, HepG2 | [6] |
Experimental Protocols for Mechanistic Elucidation
The determination of the mechanism of action of these compounds relies on a suite of well-established experimental techniques.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
Objective: To determine the IC50 value of a 4-amino-5-methyl-1H-pyrazole-3-carboxamide derivative against a target kinase.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (e.g., myelin basic protein)
-
Base reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT)
-
Test compound dissolved in DMSO
-
[γ-³³P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare a solution of the kinase substrate in the base reaction buffer.
-
Add the recombinant kinase to the substrate solution and mix gently.
-
Dispense the kinase-substrate mixture into a 96-well plate.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO).
-
Incubate the plate at room temperature for a defined period (e.g., 20 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the reaction for a specific time (e.g., 2 hours) at room temperature.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase activity remaining at each compound concentration and determine the IC50 value using a suitable software package.[12]
Experimental Workflow: In Vitro Kinase Assay
Caption: A typical workflow for a radiometric in vitro kinase inhibition assay.
DNA Interaction Analysis
Objective: To investigate the binding of a compound to DNA by observing changes in the absorption spectrum.
Principle: Intercalation or groove binding can cause a hypochromic (decrease in absorbance) or hyperchromic (increase in absorbance) effect and a bathochromic (red shift) or hypsochromic (blue shift) shift in the UV-Vis spectrum of the compound or the DNA.
Procedure:
-
Prepare a stock solution of the test compound and calf thymus DNA (ctDNA) in a suitable buffer (e.g., Tris-HCl).
-
Keep the concentration of the compound constant while titrating with increasing concentrations of ctDNA.
-
Record the UV-Vis absorption spectrum after each addition of ctDNA.
-
Analyze the spectral changes to determine the binding mode and calculate the binding constant.[8]
Objective: To study the interaction of a compound with DNA using fluorescence quenching.
Principle: The binding of a compound to DNA can quench the fluorescence of a DNA-binding dye, such as ethidium bromide (EB), by displacing it from the DNA.
Procedure:
-
Prepare a solution of the EB-ctDNA complex.
-
Record the fluorescence emission spectrum of the complex.
-
Add increasing concentrations of the test compound to the EB-ctDNA solution.
-
Record the fluorescence spectrum after each addition.
-
A decrease in fluorescence intensity indicates that the test compound is displacing EB from the DNA, suggesting a DNA-binding interaction.[8][9]
Objective: To assess the ability of a compound to induce DNA cleavage.
Principle: Supercoiled plasmid DNA, when cleaved, will be converted to nicked (single-strand break) and linear (double-strand break) forms, which migrate differently in an agarose gel.
Procedure:
-
Incubate supercoiled plasmid DNA (e.g., pBR322) with the test compound at various concentrations.
-
Run the samples on an agarose gel.
-
Stain the gel with a DNA-staining dye (e.g., ethidium bromide) and visualize under UV light.
-
The appearance of nicked and/or linear DNA bands indicates DNA cleavage activity.[8][11]
Conclusion and Future Perspectives
The 4-amino-5-methyl-1H-pyrazole-3-carboxamide derivatives represent a versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. Their ability to act through distinct and complementary mechanisms, namely kinase inhibition and DNA interaction, offers a powerful strategy for combating complex diseases. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is paramount for the rational design and development of next-generation therapeutics based on this promising scaffold. Future research should focus on elucidating the structure-activity relationships that govern the preference for specific kinase targets or DNA interaction modes, as well as investigating the potential for synergistic effects when both mechanisms are engaged.
References
-
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Available at: [Link]
-
Methods for Studying Nucleic Acid/Drug Interactions - 1st Edition. Routledge. Available at: [Link]
-
What Can Electrochemical Methods Offer in Determining DNA–Drug Interactions? MDPI. Available at: [Link]
-
Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. Available at: [Link]
-
Drug–DNA Interaction: Mechanisms, Analytical Techniques, and Implications in Therapeutic Design. IJSDR. Available at: [Link]
-
Methods for Studying Nucleic Acid/Drug Interactions. CRC Press. Available at: [Link]
-
Methods for studying nucleic acid/drug interactions. OHSU Library. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]
-
In Vitro Kinase Inhibition Assay. Bio-protocol. Available at: [Link]
-
Novel 1H-Pyrazole-3-Carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. J-Stage. Available at: [Link]
-
In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available at: [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. PMC. Available at: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/a19280d075d9e5f56976a17b075e7a9b0c034a78]([Link]
-
Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. PMC. Available at: [Link]
-
Structure of a novel pyrazole carboxamide derivative synthesized as a ChEs and hCA isoenzymes inhibitor. ResearchGate. Available at: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PMC. Available at: [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). OUCI. Available at: [Link]
-
1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors …. ResearchGate. Available at: [Link]
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Publishing. Available at: [Link]
-
1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. ACS Publications. Available at: [Link]
-
CDK4/6 inhibitors: a brief overview and prospective research directions. PMC. Available at: [Link]
-
Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. Available at: [Link]
-
4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. ACS Publications. Available at: [Link]
-
3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. ScienceDirect. Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]
-
4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. MDPI. Available at: [Link]
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ACS Publications. Available at: [Link]
-
Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments. MDPI. Available at: [Link]
Sources
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activ… [ouci.dntb.gov.ua]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. bio-protocol.org [bio-protocol.org]
